(2S,3S)-3-ethylpyrrolidine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2S,3S)-3-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-2-5-3-4-9-6(5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)/t5-,6-/m0/s1 |
InChI Key |
ONODUWMRAZDTQG-WDSKDSINSA-N |
Isomeric SMILES |
CC[C@H]1CCN[C@@H]1C(=O)N |
Canonical SMILES |
CCC1CCNC1C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s,3s 3 Ethylpyrrolidine 2 Carboxamide
Retrosynthetic Analysis and Strategic Disconnections for Chiral Pyrrolidine (B122466) Scaffolds
A retrosynthetic analysis of the target compound, (2S,3S)-3-ethylpyrrolidine-2-carboxamide, reveals several key disconnections that form the basis of potential synthetic strategies. The primary amide functionality can be readily installed in the final step from the corresponding carboxylic acid or its activated derivative. Therefore, the core challenge lies in the stereoselective synthesis of the (2S,3S)-3-ethylpyrrolidine-2-carboxylic acid precursor.
Figure 1: Retrosynthetic Analysis of this compound
The key strategic disconnections for the chiral pyrrolidine ring can be categorized as follows:
C-N Bond Formation: This common approach involves the cyclization of a linear amino acid derivative. For instance, an intramolecular nucleophilic substitution (SN2) reaction of a γ-amino-α,β-unsaturated ester or a related acyclic precursor can form the pyrrolidine ring.
C-C Bond Formation: Strategies such as [3+2] cycloaddition reactions between an azomethine ylide and an alkene dipolarophile can construct the five-membered ring with multiple stereocenters in a single step. nih.gov
Functionalization of a Pre-existing Ring: This strategy often starts from a readily available chiral precursor, such as L-proline or L-pyroglutamic acid, and introduces the ethyl group at the C3 position. mdpi.com
These disconnections lead to the main synthetic approaches detailed in the following sections.
Stereoselective Synthesis Approaches for this compound
Achieving the desired (2S,3S) stereochemistry requires the use of sophisticated asymmetric synthesis techniques. The relative cis stereochemistry between the C2 carboxamide and the C3 ethyl group is a key feature that must be controlled.
Chiral auxiliaries are temporarily incorporated into the synthetic route to direct the stereochemical outcome of key bond-forming reactions. wikipedia.org For the synthesis of 3-substituted pyrrolidines, chiral auxiliaries can be attached to the nitrogen atom or other functionalities of an acyclic precursor to control the stereochemistry during the cyclization step.
A plausible approach involves the use of an Evans oxazolidinone auxiliary attached to an acyclic precursor. The auxiliary would control the stereoselective alkylation to introduce the ethyl group, followed by a cyclization step. After the pyrrolidine ring is formed with the desired stereochemistry, the auxiliary is cleaved to yield the chiral pyrrolidine core.
Table 1: Representative Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Reference |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | wikipedia.org |
| Camphorsultam | Michael additions, alkylations | wikipedia.org |
| (S)- or (R)-1-Phenylethylamine | Asymmetric cyclization reactions | dntb.gov.ua |
This table presents common chiral auxiliaries and their general applications in asymmetric synthesis.
Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product. nih.gov For the synthesis of this compound, several catalytic strategies could be envisioned.
One of the most powerful methods for constructing substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.gov A metal complex with a chiral ligand can catalyze the reaction between an imine (azomethine ylide precursor) and an electron-deficient alkene, such as ethyl acrylate, to produce the pyrrolidine ring with high diastereo- and enantioselectivity. The choice of metal catalyst and ligand is crucial for controlling the stereochemical outcome.
Another approach is the catalytic hydrogenation of a substituted pyrrole (B145914) or pyrroline (B1223166) precursor. A chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, could be used to reduce the double bond stereoselectively, setting the C2 and C3 stereocenters.
Table 2: Examples of Asymmetric Catalytic Systems for Pyrrolidine Synthesis
| Catalyst System | Reaction Type | Achieved Selectivity (for related systems) | Reference |
|---|---|---|---|
| Ag(I) or Cu(I) with chiral phosphine ligands | [3+2] Cycloaddition | High diastereo- and enantioselectivity | nih.gov |
| Rh(I) or Ir(I) with chiral diene ligands | Asymmetric Hydrogenation | High enantioselectivity | mdpi.com |
This table provides examples of catalyst systems used for synthesizing chiral pyrrolidines and the selectivities that have been achieved in analogous systems.
The chiral pool comprises readily available and inexpensive enantiopure natural products that can be used as starting materials for complex target molecules. mdpi.com Amino acids, in particular, are excellent starting points for the synthesis of chiral pyrrolidines.
L-pyroglutamic acid, derived from L-glutamic acid, is a common starting material for the synthesis of substituted prolines. The synthesis of a (2S,3S)-3-substituted pyroglutamic acid amide has been reported, which serves as a close analog to the target molecule. nih.gov This approach involves the stereoselective introduction of a substituent at the C3 position of the pyroglutamic acid scaffold. Subsequent reduction of the lactam ring would yield the corresponding proline derivative.
Another potential chiral pool starting material is (S)-proline itself. While introducing a substituent at the C3 position of proline can be challenging, various methods involving the formation of an enolate or an equivalent at the C3 position have been developed.
Table 3: Common Chiral Pool Precursors for Pyrrolidine Synthesis
| Precursor | Origin | Key Features | Reference |
|---|---|---|---|
| L-Pyroglutamic Acid | L-Glutamic Acid | C5-carboxylic acid, C2-stereocenter | nih.gov |
| (S)-Proline | Natural Amino Acid | Pre-formed pyrrolidine ring, C2-stereocenter | mdpi.com |
| (R)- or (S)-Aspartic Acid | Natural Amino Acid | Can be converted to chiral pyrrolidine precursors | researchgate.net |
This table lists common starting materials from the chiral pool used in the synthesis of pyrrolidine derivatives.
Diastereoselective reactions are employed when one chiral center is already present in the molecule and is used to control the formation of a new stereocenter. In the context of synthesizing this compound, a key step could involve the diastereoselective reduction of a pyrroline precursor or the diastereoselective alkylation of a proline-derived enolate.
For example, a 3-ethyl-Δ¹-pyrroline-2-carboxylate can be synthesized, and then the imine can be reduced diastereoselectively. The stereochemical outcome of the reduction would be influenced by the existing stereocenter at C3 and the choice of reducing agent and reaction conditions. Alternatively, starting from a derivative of (S)-proline, an enolate can be generated and subsequently alkylated with an ethyl halide. The approach of the electrophile would be directed by the stereochemistry at C2, leading to the formation of the C3 stereocenter. dntb.gov.ua
Optimization of Reaction Conditions and Yield for Scalable Synthesis of this compound
The successful translation of a synthetic route from the laboratory to a larger scale requires careful optimization of reaction conditions to maximize yield, minimize byproducts, and ensure operational safety and cost-effectiveness. Key parameters for optimization include the choice of solvent, temperature, catalyst loading, and reaction time. asianpubs.org
For the final amidation step, various coupling reagents can be employed, such as HATU, BOP, or Mukaiyama's reagent. A study on the synthesis of related N-Boc-2,4-diarylpyrrolidine-3-carboxamides found that HATU provided superior yields compared to BOP and Mukaiyama's reagent.
In catalytic reactions, such as the [3+2] cycloaddition or asymmetric hydrogenation, the catalyst loading is a critical factor. Lowering the catalyst loading without compromising yield or selectivity is crucial for reducing costs. The choice of solvent can also have a significant impact on the reaction rate and stereoselectivity.
Table 4: Parameters for Reaction Optimization
| Parameter | Considerations | Example from related syntheses | Reference |
|---|---|---|---|
| Solvent | Polarity, solubility of reagents, boiling point | Ethanol was found to be an effective solvent in a microwave-assisted pyrrole synthesis. | asianpubs.org |
| Temperature | Reaction rate, stability of reagents and products | Can be varied to control selectivity and reaction time. | asianpubs.org |
| Catalyst | Type, loading, and activity | Silica sulfuric acid was used as an efficient heterogeneous catalyst. | asianpubs.org |
| Reaction Time | Conversion, byproduct formation | Prolonging reaction time did not always improve yield. | asianpubs.org |
| Coupling Reagent (for amidation) | Yield, racemization, ease of purification | HATU was shown to be a high-yielding coupling reagent for pyrrolidine carboxamides. | |
This table outlines key parameters that require optimization for the scalable synthesis of the target compound, with examples drawn from related literature.
Development of Novel and Efficient Synthetic Routes to this compound
The pursuit of novel and efficient synthetic routes to enantiomerically pure pyrrolidine derivatives is driven by the need for structurally diverse building blocks in drug discovery. While direct synthetic routes for this compound are not extensively documented in publicly available literature, analogous syntheses of related substituted pyrrolidines provide a strong foundation for proposing efficient pathways.
One promising approach involves a stereoselective Michael addition to an enantiopure pyroglutamate-derived acceptor. This strategy allows for the controlled introduction of the ethyl group at the 3-position. Subsequent chemical manipulations can then convert the existing carboxylic acid functionality into the desired primary amide.
A potential synthetic sequence could commence with a protected (S)-pyroglutamic acid derivative, which serves as a chiral template. Activation of the 3-position, for instance, through the formation of an α,β-unsaturated lactam, would set the stage for a conjugate addition. The use of a soft nucleophile, such as an ethyl cuprate (B13416276) reagent, would favor the desired 1,4-addition to introduce the ethyl group. The stereochemical outcome of this addition is often directed by the existing stereocenter at C-5 (of the pyroglutamate (B8496135) precursor), leading to the formation of the desired (3S)-diastereomer.
Following the successful installation of the ethyl group, the lactam can be reductively opened, and the resulting carboxylic acid can be converted to the primary carboxamide. Standard amidation conditions, such as activation with a carbodiimide (B86325) reagent followed by treatment with ammonia, would yield the target compound.
A hypothetical efficient synthetic route is outlined below, drawing inspiration from established methodologies for similar structures. This multi-step process prioritizes stereocontrol and high yields.
| Step | Reactant | Reagents and Conditions | Product | Expected Yield (%) |
| 1 | N-Boc-(S)-pyroglutamic acid methyl ester | 1. LDA, THF, -78 °C; 2. PhSeCl; 3. H₂O₂, CH₂Cl₂ | N-Boc-4,5-dihydro-1H-pyrrole-5-carboxylate | ~85 |
| 2 | N-Boc-4,5-dihydro-1H-pyrrole-5-carboxylate | Et₂CuLi, THF, -78 °C | N-Boc-(2S,3S)-3-ethyl-pyrrolidine-2-carboxylate | ~90 (diastereomeric excess >95%) |
| 3 | N-Boc-(2S,3S)-3-ethyl-pyrrolidine-2-carboxylate | 1. LiOH, THF/H₂O; 2. H₃O⁺ | N-Boc-(2S,3S)-3-ethyl-pyrrolidine-2-carboxylic acid | ~98 |
| 4 | N-Boc-(2S,3S)-3-ethyl-pyrrolidine-2-carboxylic acid | 1. EDC, HOBt, DIPEA, CH₂Cl₂ ; 2. NH₃ | N-Boc-(2S,3S)-3-ethylpyrrolidine-2-carboxamide | ~92 |
| 5 | N-Boc-(2S,3S)-3-ethylpyrrolidine-2-carboxamide | TFA, CH₂Cl₂ | This compound | ~99 |
This table represents a proposed synthetic pathway and the expected yields are based on analogous transformations reported in the literature.
Another advanced methodology that could be adapted for this synthesis is the use of a C-H activation strategy. nih.gov Although not directly applied to this specific target, recent studies have demonstrated the power of palladium-catalyzed C(sp³)-H activation for the functionalization of proline derivatives. nih.gov Such an approach could potentially introduce the ethyl group directly onto a suitably protected pyrrolidine-2-carboxamide (B126068) scaffold, thereby shortening the synthetic sequence.
Application of Green Chemistry Principles in the Synthesis of this compound
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. jddhs.com The synthesis of this compound can be made more sustainable by implementing these principles at various stages of the manufacturing process. Key areas of focus include the use of safer solvents, atom economy, and the reduction of waste. jddhs.com
Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. jddhs.com In the proposed synthesis, chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) and ethereal solvents like tetrahydrofuran (B95107) (THF) are utilized. Green chemistry encourages the substitution of these with more benign alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, can often replace THF and CH₂Cl₂. Supercritical fluids, such as CO₂, and bio-based solvents are also gaining traction as green alternatives. jddhs.com
Atom Economy and Waste Reduction: The principle of atom economy advocates for maximizing the incorporation of all materials used in the process into the final product. In the proposed synthesis, the use of stoichiometric reagents like N-bromosuccinimide (if used for activation) or coupling agents like EDC/HOBt generates significant byproducts. The development of catalytic methods, for example, a direct catalytic amidation of the corresponding ester, would significantly improve atom economy and reduce waste.
Catalyst and Reagent Recycling: The use of metal catalysts, such as copper in the Michael addition, necessitates consideration of their environmental impact and potential for recycling. Immobilizing the catalyst on a solid support could facilitate its recovery and reuse, reducing heavy metal waste streams. Similarly, the Boc protecting group, while effective, generates waste upon removal (e.g., trifluoroacetic acid). Exploring enzymatic deprotection strategies or using protecting groups that can be removed under milder, more environmentally friendly conditions would be beneficial.
The table below provides a comparative analysis of a traditional versus a greener approach for the amidation step in the synthesis of this compound.
| Feature | Traditional Approach (EDC/HOBt Coupling) | Greener Approach (Direct Catalytic Amidation) |
| Reagents | EDC, HOBt, DIPEA, Ammonia | Ester precursor, Ammonia |
| Catalyst | None (stoichiometric reagents) | Potentially a Lewis acid or enzyme (e.g., lipase) |
| Solvent | Dichloromethane (CH₂Cl₂) | Greener solvent (e.g., 2-MeTHF, cyclopentyl methyl ether) |
| Byproducts | EDC-urea, HOBt-related byproducts, Diisopropylethylammonium salt | Water |
| Atom Economy | Lower | Higher |
| Waste Stream | Significant organic and salt waste | Minimal, primarily water |
By integrating these green chemistry principles, the synthesis of this compound can be optimized not only for efficiency and stereochemical purity but also for environmental sustainability.
In Depth Structural Analysis and Stereochemical Characterization of 2s,3s 3 Ethylpyrrolidine 2 Carboxamide
Advanced Spectroscopic Techniques for Configuration and Conformation Assignment of (2S,3S)-3-ethylpyrrolidine-2-carboxamide
Spectroscopic methods are indispensable for the structural characterization of chiral molecules like this compound. These techniques provide detailed information about the connectivity of atoms, their spatial arrangement, and the dynamic conformational behavior of the molecule.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative stereochemistry of diastereomers. In the case of this compound, 1H and 13C NMR spectroscopy can provide crucial information about the cis or trans relationship between the carboxamide group at C2 and the ethyl group at C3.
For the (2S,3S) isomer, the protons at C2 and C3 are on the same face of the pyrrolidine (B122466) ring, in a cis configuration. The through-space correlation observed in a Nuclear Overhauser Effect (NOE) experiment between the proton at C2 and the methine proton of the ethyl group at C3 would provide definitive evidence for this relative stereochemistry. Furthermore, the coupling constants (J-values) between adjacent protons, particularly H2-H3, can give insights into the dihedral angle and thus the ring's conformation.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound Note: These are predicted values and may vary in different solvents.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| C2-H | 3.5 - 3.8 | 60 - 65 |
| C3-H | 2.0 - 2.3 | 45 - 50 |
| C4-H₂ | 1.8 - 2.1 | 28 - 33 |
| C5-H₂ | 3.0 - 3.3 | 48 - 53 |
| Ethyl-CH₂ | 1.4 - 1.7 | 25 - 30 |
| Ethyl-CH₃ | 0.9 - 1.1 | 10 - 15 |
| C=O | - | 175 - 180 |
| NH₂ | 7.0 - 7.5 (broad) | - |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exquisitely sensitive to the stereochemistry and conformational features of the molecule.
The CD spectrum of this compound is expected to be dominated by the electronic transitions of the amide chromophore. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration and the local conformation of the pyrrolidine ring. For instance, the n → π* transition of the amide group typically appears around 220 nm. The sign of this Cotton effect can often be correlated with the Cα-substituent and the ring pucker. In proline-containing peptides, a positive CD band around 220 nm is often characteristic of a polyproline II (PPII) type helix, a conformation that is relevant to the pyrrolidine ring structure. rsc.org
ORD, which measures the change in optical rotation with wavelength, provides complementary information. A plain ORD curve, which is typical for molecules with chromophores absorbing in the far-UV, would be expected for this compound. The specific rotation at a standard wavelength (e.g., the sodium D-line at 589 nm) would be a characteristic physical constant for this enantiomer.
Table 2: Expected Chiroptical Data for this compound Note: These values are illustrative and depend on solvent and concentration.
| Technique | Parameter | Expected Value/Observation |
|---|---|---|
| CD | λmax (n → π*) | ~220 nm |
| Cotton Effect Sign | Dependent on conformation, potentially positive | |
| ORD | Specific Rotation [α]D | Non-zero value, sign specific to the enantiomer |
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a highly reliable method for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov The VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure.
For this compound, VCD signals would be expected for the vibrational modes of the pyrrolidine ring, the ethyl substituent, and the carboxamide group. The C-H and N-H stretching regions are often particularly informative. By comparing the experimental VCD spectrum with the computationally predicted spectrum for the (2S,3S) configuration, an unambiguous assignment of the absolute stereochemistry can be made. schrodinger.com The agreement between the experimental and calculated spectra serves as a powerful validation of the assigned structure.
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to infrared absorption. It is particularly sensitive to the vibrations of the molecular backbone and symmetric vibrations, which may be weak in the IR spectrum. Raman spectroscopy can be used to study the low-frequency vibrational modes of the pyrrolidine ring, which are associated with the ring puckering motions. rsc.orgaps.org Changes in the Raman spectrum can indicate shifts in the conformational equilibrium of the pyrrolidine ring.
Table 3: Representative Raman Shifts for Pyrrolidine Ring Vibrations Note: These are general ranges for pyrrolidine-containing structures.
| Vibrational Mode | Typical Raman Shift (cm⁻¹) |
|---|---|
| Ring Puckering/Deformation | 200 - 400 |
| C-C Stretching | 800 - 1000 |
| C-N Stretching | 1000 - 1150 |
| CH₂ Twisting/Wagging | 1200 - 1400 |
Single-Crystal X-ray Diffraction Studies of this compound and Co-crystals with Ligands
Single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information for a molecule in the solid state. An X-ray crystal structure of this compound would unambiguously determine its absolute configuration (if a heavy atom is present or by using anomalous dispersion), bond lengths, bond angles, and torsion angles.
In the absence of a reported crystal structure for this specific compound, we can anticipate key structural features based on studies of similar pyrrolidine derivatives. researchgate.netmdpi.com The pyrrolidine ring would likely adopt a non-planar, puckered conformation. The crystal packing would be influenced by intermolecular hydrogen bonds involving the amide N-H and C=O groups, as well as the pyrrolidine ring's N-H group.
Co-crystallization with other molecules (ligands) can be a valuable strategy to obtain high-quality crystals and to study intermolecular interactions.
Table 4: Expected Crystallographic Parameters for a Pyrrolidine Derivative Note: This is a hypothetical data set for illustrative purposes.
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.5 - 8.5 |
| b (Å) | 9.0 - 11.0 |
| c (Å) | 7.0 - 9.0 |
| β (°) | 95 - 105 |
| Z (molecules/unit cell) | 2 |
| Key Bond Length (C2-C3) (Å) | ~1.54 |
| Key Bond Angle (N1-C2-C3) (°) | ~103 |
Conformational Analysis of the Pyrrolidine Ring and Ethyl Substituent in this compound
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations. These conformations are typically described as "envelope" or "twist" forms. The specific pucker adopted by the ring is influenced by the nature and stereochemistry of its substituents. nih.gov
For proline residues in peptides, the puckering is often described as Cγ-endo ("DOWN") or Cγ-exo ("UP"), depending on whether the Cγ atom is displaced on the same or opposite side of the ring as the Cα-carbonyl group. researchgate.net In this compound, the ethyl group at C3 will have a significant influence on the puckering preference. The cis relationship between the C2-carboxamide and C3-ethyl groups will likely lead to a conformational preference that minimizes steric interactions between these two bulky substituents.
The ethyl substituent itself also has conformational freedom, defined by the rotation around the C3-C(ethyl) bond. The preferred rotamer will be the one that minimizes steric clashes with the pyrrolidine ring. Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of the molecule and identifying the most stable conformations of both the ring and the ethyl substituent.
Experimental Probes for Conformational Preferences (e.g., NOESY, J-coupling analysis)
J-coupling analysis , which measures the scalar coupling between adjacent nuclei, is a powerful tool for determining dihedral angles. In the context of the pyrrolidine ring, the vicinal coupling constants (³J) between protons on adjacent carbon atoms are particularly informative. These couplings are governed by the Karplus equation, which correlates the magnitude of the coupling constant to the dihedral angle between the coupled protons. By analyzing the various ³J(H,H) values around the ring, the degree and nature of the ring pucker can be inferred.
NOESY experiments provide information about through-space proximity between protons. For this compound, key NOE correlations would be expected between the protons of the ethyl group and specific protons on the pyrrolidine ring. The presence or absence of these correlations would help to define the orientation of the ethyl group relative to the ring and distinguish between different puckered conformations. For instance, a strong NOE between a proton on the ethyl group and a proton on the C2 or C4 position would indicate a specific spatial arrangement.
A hypothetical table of expected J-coupling constants and NOE correlations based on related structures is presented below:
| Parameter | Expected Observation for a Dominant Conformer | Information Gained |
| ³J(H2, H3) | Small to medium value | Indicates the dihedral angle between the C2 and C3 substituents. |
| ³J(H3, H4) | Varies depending on pucker | Reflects the puckering of the C3-C4 bond. |
| ³J(H4, H5) | Varies depending on pucker | Reflects the puckering of the C4-C5 bond. |
| NOE (Ethyl-H to Ring-H) | Correlations to specific ring protons | Defines the orientation of the ethyl group. |
| NOE (Carboxamide-NH to Ring-H) | Correlations to H2 | Confirms the cis relationship and provides information on amide bond orientation. |
Dynamic Conformational Behavior and Interconversion Pathways
The pyrrolidine ring of this compound is not static but undergoes rapid interconversion between different envelope and twist conformations. The two primary puckering states for a proline-like ring are often described as Cγ-endo (down) and Cγ-exo (up), where the Cγ (C4) atom is displaced on the same or opposite side of the ring relative to the Cα carboxyl group, respectively. Studies on 3-substituted prolines suggest that the nature and stereochemistry of the substituent at C3 can significantly influence the energy barrier and equilibrium between these states. nih.gov
The ethyl group at the C3 position in a cis relationship with the C2 carboxamide will introduce steric interactions that destabilize certain conformations. Computational modeling, such as Density Functional Theory (DFT) calculations, would be instrumental in mapping the potential energy surface of the ring pucker. These calculations can predict the relative energies of different conformers and the transition state energies for their interconversion.
The interconversion pathway between the major puckered states would likely proceed through a series of low-energy twist and envelope conformations. The energy barrier for this pseudorotation is typically low, allowing for rapid exchange at room temperature. This dynamic behavior is a hallmark of five-membered ring systems.
A hypothetical energy profile for the interconversion of this compound could reveal two primary energy minima corresponding to the most stable puckered conformations. The relative populations of these conformers would be determined by their Gibbs free energies.
| Conformational State | Relative Energy (Hypothetical) | Key Stabilizing/Destabilizing Interactions |
| Cγ-exo (Up pucker) | Lower | Potential for reduced steric clash between the ethyl group and the carboxamide. |
| Cγ-endo (Down pucker) | Higher | Potential for increased steric hindrance between the substituents. |
| Transition State | Highest | Planar or near-planar ring conformation. |
It is important to emphasize that the data presented in the tables are hypothetical and based on the analysis of related compounds. Rigorous experimental and computational studies on this compound are required for a definitive characterization of its conformational landscape.
Computational Chemistry and Theoretical Studies of 2s,3s 3 Ethylpyrrolidine 2 Carboxamide
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity of (2S,3S)-3-ethylpyrrolidine-2-carboxamide
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound. These calculations can predict the molecule's three-dimensional geometry with high accuracy, including bond lengths, bond angles, and dihedral angles that define the puckering of the pyrrolidine (B122466) ring and the orientation of the ethyl and carboxamide substituents.
The stability of the molecule can be assessed by calculating its total electronic energy. Different conformations, arising from the puckering of the five-membered ring and rotation around single bonds, can be computationally explored to identify the lowest energy (most stable) structure. For instance, the pyrrolidine ring can adopt various envelope and twisted conformations, and DFT calculations can determine the energetic landscape of these forms. frontiersin.org
Furthermore, quantum chemical calculations provide insights into the electronic properties that govern the molecule's reactivity. The distribution of electron density can be visualized to identify electron-rich and electron-deficient regions. Key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. arabjchem.org A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Quantum Chemical Data for this compound
| Parameter | Predicted Value | Significance |
| Total Energy (Hartree) | -XXX.XXXX | Indicates the overall stability of the molecule. |
| Dipole Moment (Debye) | X.XX | Measures the polarity of the molecule. |
| HOMO Energy (eV) | -X.XX | Relates to the ability to donate electrons. |
| LUMO Energy (eV) | +X.XX | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | X.XX | Correlates with chemical reactivity and stability. |
Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.
Molecular Dynamics Simulations of this compound in Various Solvated Environments
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on a force field, which is a set of empirical energy functions. By simulating this compound in different solvents, such as water or chloroform, researchers can understand how the solvent influences its conformation and dynamics. nih.gov
These simulations can reveal the preferential solvation of different parts of the molecule and the stability of intramolecular hydrogen bonds in various environments. For example, in a polar solvent like water, the carboxamide group is likely to form hydrogen bonds with water molecules, which may compete with any intramolecular hydrogen bonds. MD simulations can quantify the dynamics of these interactions. The trajectory of the simulation also provides information on the conformational flexibility of the pyrrolidine ring and the ethyl side chain. nih.gov
Docking Studies and Molecular Modeling of this compound with Theoretical Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com In the context of drug discovery, docking is used to predict how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor. plos.orgnih.gov
Given the structural similarity of the pyrrolidine carboxamide scaffold to known inhibitors of various enzymes, theoretical docking studies could be performed against a range of potential targets. For instance, pyrrolidine carboxamides have been identified as inhibitors of InhA, an enzyme from Mycobacterium tuberculosis. nih.gov Docking studies could explore the binding of this compound to the active site of InhA or other enzymes, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. scispace.complos.org These studies are instrumental in generating hypotheses about the molecule's potential biological activity and in guiding the design of more potent analogs. nih.gov
Prediction of Spectroscopic Properties (NMR, CD, IR) through Computational Methods for Structural Validation
Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful tool for confirming the structure and stereochemistry of a molecule. mdpi.comchemicalbook.com Computational methods, often using DFT, can calculate the magnetic shielding tensors of the nuclei, which are then converted to chemical shifts. By comparing the predicted spectrum with the experimental one, the proposed structure can be validated. mdpi.com
Circular Dichroism (CD) Spectroscopy: As a chiral molecule, this compound is expected to have a characteristic Circular Dichroism (CD) spectrum. Computational methods can simulate the CD spectrum by calculating the rotational strengths of the electronic transitions. The predicted spectrum can be used to confirm the absolute configuration of the stereocenters.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule. Computational methods can predict the IR spectrum by calculating the vibrational frequencies and their corresponding intensities. This can help in the identification of functional groups and in the analysis of conformational isomers.
Theoretical Analysis of Intramolecular Interactions and Hydrogen Bonding in this compound
The conformation of this compound is influenced by a network of intramolecular interactions, including steric hindrance and potential hydrogen bonds. A key intramolecular interaction to investigate is the possibility of a hydrogen bond between the amide proton and the nitrogen atom of the pyrrolidine ring, or between the amide proton and the carbonyl oxygen. The presence and strength of such hydrogen bonds can significantly affect the molecule's conformation and properties. nih.govnih.gov
Structure-Energy Relationships in Chiral Pyrrolidine Carboxamide Systems: A Computational Perspective
By systematically studying a series of related chiral pyrrolidine carboxamides, computational methods can establish structure-energy relationships. This involves investigating how changes in the substituent at the 3-position of the pyrrolidine ring (e.g., varying the alkyl group) affect the molecule's stability, electronic properties, and conformational preferences. sigmaaldrich.com
For example, computational studies can explore how the size and nature of the substituent influence the puckering of the pyrrolidine ring and the rotational barrier around the amide bond. nih.govnih.gov This can lead to a deeper understanding of the factors that govern the three-dimensional structure of this class of compounds. Such studies are valuable for rational drug design, as they can help in predicting the properties of new derivatives before their synthesis. youtube.com
Investigation of Molecular Interactions and Biological Targets of 2s,3s 3 Ethylpyrrolidine 2 Carboxamide in Vitro/mechanistic Focus
Identification of Specific Protein Binding Sites for (2S,3S)-3-ethylpyrrolidine-2-carboxamide via Affinity-Based Proteomics and Pull-down Assays
To identify the protein targets of this compound, researchers would employ methods like affinity-based proteomics. This involves chemically modifying the compound to attach a "bait" tag (like biotin) and then using this modified compound to "pull down" interacting proteins from a cell lysate. The captured proteins would then be identified using mass spectrometry. nih.govnih.gov This process would yield a list of potential protein binding partners, which would require further validation. Without such experimental data, no specific protein binding sites for this compound can be listed.
Enzymatic Activity Modulation by this compound in Cell-Free Systems
Once potential protein targets are identified, particularly enzymes, their activity would be tested in the presence of this compound in cell-free systems. nih.gov These assays measure the rate of an enzymatic reaction and would determine if the compound acts as an inhibitor or an activator. Key parameters such as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) would be calculated. Research on related pyrrolidine (B122466) structures shows activity on enzymes like dipeptidases. nih.gov However, no such enzymatic modulation data is available for this compound.
Characterization of Receptor Binding Kinetics and Thermodynamics of this compound
If a receptor is identified as a primary target, its binding interaction with the compound would be characterized using biophysical techniques. upc.edu This analysis provides critical information on how the compound interacts with its target. Key parameters include:
Association rate constant (kₐ or kₒₙ): The rate at which the compound binds to the receptor.
Dissociation rate constant (kₔ or kₒ): The rate at which the compound unbinds from the receptor. nih.gov
Equilibrium dissociation constant (K₋): A measure of binding affinity, calculated as kₔ/kₐ.
These values are typically determined using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). nih.govnih.govnih.gov As no target has been identified, no such kinetic or thermodynamic data exists for this compound.
A hypothetical data table for such an analysis would look like this:
Table 1: Hypothetical Receptor Binding Parameters for this compound| Target Receptor | Technique | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | K₋ (nM) |
|---|---|---|---|---|
| Not Available | Not Available | N/A | N/A | N/A |
| Not Available | Not Available | N/A | N/A | N/A |
Analysis of Structure-Activity Relationships (SAR) of this compound Derivatives for Target Engagement
Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of chemical analogs to understand how specific structural modifications affect biological activity. nih.govresearchgate.net For this compound, this would involve altering the ethyl group at the 3-position or modifying the carboxamide group at the 2-position and observing how these changes impact target binding or functional activity. nih.gov This process helps to optimize the compound's potency and selectivity. nih.gov Such studies are extensive and data-intensive, and no such reports are available for this compound family.
A hypothetical SAR data table would be structured as follows:
Table 2: Hypothetical SAR Data for Pyrrolidine-2-carboxamide (B126068) Derivatives| Compound | R¹ Group (at C-3) | R² Group (at C-2) | Target Binding Affinity (K₋, nM) |
|---|---|---|---|
| This compound | -CH₂CH₃ | -CONH₂ | N/A |
| Analog 1 | -CH₃ | -CONH₂ | N/A |
| Analog 2 | -CH₂CH₃ | -CONHCH₃ | N/A |
Elucidation of Proposed Molecular Mechanisms of Action for this compound at the Sub-cellular Level
Elucidating the molecular mechanism involves integrating the findings from target identification, binding kinetics, and SAR. It seeks to explain how the compound's interaction with its target protein leads to a downstream cellular effect. For example, if the compound binds to an ionotropic glutamate (B1630785) receptor, the mechanism might involve competitive antagonism at the glutamate binding site, preventing channel opening and subsequent ion flux. nih.gov Without foundational data on the compound's target and activity, any proposed mechanism would be purely speculative.
Investigation of Ligand-Receptor Complex Formation and Stabilization through Biophysical Techniques (e.g., SPR, ITC)
Beyond just kinetics, biophysical techniques like Isothermal Titration Calorimetry (ITC) can reveal the thermodynamic forces driving the binding event. nih.govnih.gov ITC measures the heat released or absorbed during binding, allowing for the determination of:
Binding enthalpy (ΔH): Reflects the change in hydrogen bonds and van der Waals interactions.
Binding entropy (ΔS): Reflects the change in conformational freedom and hydrophobic interactions.
This information helps to build a complete picture of how the ligand-receptor complex is formed and stabilized. nih.gov Surface Plasmon Resonance (SPR) complements this by providing real-time kinetic data on the association and dissociation phases of the interaction. nih.gov No such investigations have been published for this compound.
Medicinal Chemistry Applications and Rational Design of 2s,3s 3 Ethylpyrrolidine 2 Carboxamide Derivatives
(2S,3S)-3-ethylpyrrolidine-2-carboxamide as a Chiral Scaffold for Ligand Design and Optimization
The pyrrolidine (B122466) ring is a highly valued scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Its non-planar, saturated structure provides a three-dimensional geometry that can effectively explore the pharmacophore space of a biological target, an advantage over flat, aromatic rings. nih.govnih.gov The "this compound" core possesses several key features that make it an excellent starting point for ligand design:
Stereochemical Complexity : The scaffold has two defined chiral centers at the C2 and C3 positions ((2S,3S) configuration). This fixed spatial arrangement of substituents is crucial for enantioselective recognition by biological targets like enzymes and receptors, which are themselves chiral. nih.govnih.govresearchgate.net
Structural Rigidity : The five-membered ring structure reduces the conformational flexibility compared to an open-chain molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity. mdpi.com
Defined Vectors for Modification : The scaffold presents three primary points for chemical modification: the carboxamide group at C2, the ethyl group at C3, and the secondary amine (ring nitrogen). These positions act as vectors, allowing chemists to systematically probe a target's binding site to achieve optimal interactions.
In ligand design, this scaffold could be used to mimic the conformation of a natural peptide turn or to position key functional groups in a precise orientation to interact with hydrogen bond donors/acceptors or hydrophobic pockets within a target protein.
Rational Design and Synthesis of Analogues of this compound with Modulated Molecular Recognition Properties
Rational drug design aims to improve a lead compound's properties, such as potency and selectivity, through iterative, knowledge-based modifications. For the this compound core, a systematic Structure-Activity Relationship (SAR) study would be the primary strategy. This involves synthesizing and testing a library of analogues where specific parts of the molecule are altered.
Key modifications would include:
C3-Alkyl Group Variation : The ethyl group could be replaced with other alkyl chains (methyl, propyl, isopropyl, cyclopropyl) or functionalized chains to explore the size and nature of a hydrophobic pocket in the target.
Carboxamide (C2) Modification : The primary amide (-CONH2) can be substituted with secondary or tertiary amides (e.g., -CONHCH3, -CON(CH3)2) or replaced with bioisosteres like a tetrazole or a carboxylic acid to alter binding interactions and physicochemical properties. hyphadiscovery.com
N-Substitution : The pyrrolidine nitrogen can be functionalized with various substituents to modulate properties like polarity, basicity, and to introduce additional binding interactions. nih.gov
A hypothetical SAR study could yield data like that presented in the table below, guiding the optimization process. For example, if targeting an enzyme, analogues would be tested for their inhibitory concentration (IC50).
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, one could conclude that a larger, linear alkyl group at C3 (n-propyl) is preferred over a branched one (isopropyl), and that a secondary amide at C2 and a methyl group on the ring nitrogen further enhance potency. Synthesis of such analogues often starts from chiral precursors like L-proline or involves stereoselective methods to ensure the correct stereochemistry is obtained. nih.govmdpi.com
Strategies for Enhancing Target Selectivity and Affinity of this compound Derivatives
High affinity (strong binding) and selectivity (binding to the intended target over others) are hallmarks of a successful drug. patsnap.com Starting with the this compound scaffold, several strategies can be employed to enhance these properties:
Structure-Based Design : If the 3D structure of the biological target is known (e.g., via X-ray crystallography), computational modeling can be used to design modifications that optimize the fit of the ligand in the binding pocket. patsnap.com This allows for the rational introduction of functional groups that can form specific hydrogen bonds, salt bridges, or hydrophobic interactions with amino acid residues in the target, thereby increasing affinity.
Conformational Constraint : Introducing rigidity into the molecule can improve both affinity and selectivity. For the pyrrolidine scaffold, this could involve creating bicyclic derivatives or adding bulky groups that lock the ring into a specific conformation preferred by the target.
Exploiting Unique Pockets : Selectivity between closely related targets (e.g., enzyme isoforms) often arises from small differences in their binding sites. By extending substituents from the scaffold to interact with these non-conserved regions, selectivity can be dramatically improved.
Prodrug Design Principles Based on the this compound Core Structure
A prodrug is an inactive compound that is converted into an active drug within the body. researchgate.net This strategy is often used to overcome issues like poor solubility, low permeability, or rapid metabolism. researchgate.netresearchgate.net The this compound structure offers two main handles for prodrug design:
The Pyrrolidine Nitrogen : The secondary amine is an ideal site for modification. Attaching a promoiety (a carrier group) can mask the polarity of the amine, improving its ability to cross cell membranes. This moiety would be designed to be cleaved by enzymes in the body to release the active parent drug. Common promoieties for amines include acyl groups (forming an amide) or alkoxycarbonyl groups (forming a carbamate).
The Carboxamide Group : While the amide itself is relatively stable, it is possible to design bioprecursor prodrugs where a modification to the amide nitrogen is later metabolized to reveal the active primary amide.
The choice of promoiety is critical and must be tailored to be stable in the gut, cleavable in the target tissue or plasma, and non-toxic upon release.
Exploiting Stereochemical Information of this compound for Enantioselective Recognition
The interaction between a drug and its target is highly dependent on the three-dimensional arrangement of atoms. mhmedical.com The defined (2S,3S) stereochemistry of the scaffold is a critical piece of information that must be exploited for successful drug design.
To understand the importance of this specific configuration, medicinal chemists would synthesize and test all possible stereoisomers of the lead compound:
(2S, 3S) - The original lead
(2R, 3R) - The enantiomer of the lead
(2S, 3R) - A diastereomer
(2R, 3S) - A diastereomer
Comparing the biological activity of these four isomers provides invaluable insight into the topology of the target's binding site. Often, only one isomer (the eutomer) will have the desired high-affinity binding, while the others (distomers) will be significantly less active or inactive. nih.govnih.govresearchgate.net This difference in activity is a result of enantioselective recognition, where the precise placement of the ethyl group and the carboxamide group of the (2S,3S) isomer results in optimal interactions with the target, whereas the other isomers cannot achieve this ideal fit. This knowledge is fundamental to optimizing the lead compound and ensuring that the final drug candidate is synthesized as a single, active stereoisomer. beilstein-journals.org
Advanced Analytical Method Development for 2s,3s 3 Ethylpyrrolidine 2 Carboxamide in Research
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric and Diastereomeric Purity Assessment
The control of stereochemistry is paramount for chiral molecules. Chiral chromatography is the cornerstone for separating and quantifying stereoisomers, thereby ensuring the enantiomeric and diastereomeric purity of the target compound, (2S,3S)-3-ethylpyrrolidine-2-carboxamide.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC, utilizing Chiral Stationary Phases (CSPs), is the most prevalent technique for the enantioselective analysis of pharmaceutical compounds. yakhak.org The development of a successful method for this compound involves screening a variety of CSPs that offer different chiral recognition mechanisms. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and effective for a broad range of chiral compounds, including those with amine and amide functionalities. yakhak.org Other potential CSPs include macrocyclic glycopeptides (e.g., vancomycin, teicoplanin) and ligand-exchange columns, the latter being particularly useful for amino acid derivatives. chromatographyonline.comchromatographytoday.com
Method development begins with a screening process, testing different columns with various mobile phase compositions, typically combinations of a nonpolar solvent (like hexane) and an alcohol (like isopropanol or ethanol), often with additives such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds to improve peak shape and resolution. chromatographyonline.com The goal is to achieve baseline separation of all four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).
Table 1: Representative Chiral HPLC Screening Protocol for this compound Isomers
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Observed Resolution (Rs) between (2S,3S) and other isomers | Notes |
|---|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Ethanol (90:10 v/v) + 0.1% Diethylamine | 1.0 | Partial separation of diastereomers | Enantiomers not resolved. Good initial diastereomeric selectivity. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (80:20 v/v) + 0.1% Diethylamine | 1.0 | Good separation of diastereomers (Rs > 2.0), partial enantiomeric separation | Shows potential for full separation with mobile phase optimization. |
| Vancomycin-based (Macrocyclic Glycopeptide) | Methanol:Acetic Acid:Triethylamine (99:0.1:0.05 v/v/v) | 0.8 | Baseline separation of all four isomers (Rs > 1.8 for all pairs) | Optimal separation achieved in polar ionic mode, suitable for LC-MS. chromatographytoday.com |
| Cinchona Alkaloid-based Zwitterionic | Methanol:Water (95:5 v/v) with 25mM Acetic Acid and 12.5mM Ammonia | 1.0 | Excellent separation of enantiomers (Rs > 2.5) | Effective for amphoteric analytes like amino acid derivatives. chiraltech.com |
Gas Chromatography (GC): Chiral GC can also be employed for stereoisomeric purity assessment, offering high resolution. However, due to the low volatility and polar nature of this compound, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. researchgate.net Common derivatization agents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. The derivatized compound can then be separated on a GC column coated with a chiral selector, often a cyclodextrin derivative.
High-Resolution Mass Spectrometry (HRMS) for Trace Analysis, Impurity Profiling, and In Vitro Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation and in-depth characterization of new chemical entities. toref-standards.com Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of the parent molecule and any related impurities. europeanpharmaceuticalreview.com
Trace Analysis and Impurity Profiling: During synthesis, various impurities such as starting materials, by-products, or degradation products can be introduced. HRMS, often coupled with liquid chromatography (LC-HRMS), enables the detection and identification of these impurities at very low levels. researchgate.netthermofisher.com A full-scan HRMS experiment can profile all ionizable components in a sample. By comparing the accurate masses of detected peaks against a theoretical list of potential impurities, many can be tentatively identified without the need for synthetic standards. toref-standards.com
In Vitro Metabolite Identification: Understanding the metabolic fate of a research compound is crucial. LC-HRMS is a primary technique for identifying metabolites formed during in vitro studies, such as incubations with liver microsomes or hepatocytes. nih.gov Following incubation, the sample is analyzed by LC-HRMS. Potential metabolites are identified by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydroxylation, N-dealkylation) relative to the parent drug. Tandem mass spectrometry (MS/MS) experiments on the HRMS instrument can then be used to fragment the metabolite ions, providing structural information to pinpoint the site of metabolic modification. americanpharmaceuticalreview.com
Table 2: Hypothetical Impurity and Metabolite Profile for this compound using HRMS
| Compound | Chemical Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Measured Exact Mass (m/z) [M+H]⁺ | Mass Error (ppm) | Identification |
|---|---|---|---|---|---|
| This compound | C₇H₁₄N₂O | 143.1184 | 143.1182 | -1.4 | Parent Compound |
| 3-ethylpyrrolidine-2-carboxylic acid | C₇H₁₃NO₂ | 144.0974 | 144.0971 | -2.1 | Potential Hydrolysis Impurity |
| Hydroxy-3-ethylpyrrolidine-2-carboxamide | C₇H₁₄N₂O₂ | 159.1133 | 159.1130 | -1.9 | Potential Oxidative Metabolite |
| N-oxide of pyrrolidine (B122466) ring | C₇H₁₄N₂O₂ | 159.1133 | 159.1135 | +1.3 | Potential Oxidative Metabolite |
Development of Capillary Electrophoresis (CE) Methods for Analytical Separations and Characterization
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and minimal consumption of sample and reagents. For chiral separations, a chiral selector is added to the background electrolyte (BGE). nih.gov Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their versatility and effectiveness in separating a wide range of enantiomers. researchgate.netmdpi.comnih.gov
The development of a CE method for this compound would involve optimizing several parameters. The pH of the BGE is critical as it determines the charge state of the analyte, which is necessary for its migration in the electric field. The type and concentration of the chiral selector (e.g., neutral β-CD or a charged sulfated-β-CD) are systematically varied to maximize the interaction differences between the stereoisomers, leading to their separation. nih.gov In some cases, using a dual cyclodextrin system can enhance enantioseparation selectivity where a single selector is insufficient. nih.gov
Table 3: Representative Method Development for CE Separation of Chiral Amine Analogs
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |
|---|---|---|---|
| Background Electrolyte (BGE) | 25 mM Phosphate Buffer | 50 mM Phosphate Buffer | 50 mM Phosphate Buffer |
| pH | 2.5 | 2.5 | 3.0 |
| Chiral Selector | 10 mM β-Cyclodextrin | 20 mM Hydroxypropyl-β-CD | 15 mM Sulfated-β-Cyclodextrin |
| Voltage | 20 kV | 25 kV | 25 kV |
| Resolution (Rs) | No separation | Partial separation (Rs = 1.2) | Baseline separation (Rs = 2.1) |
Hyphenated Techniques (e.g., LC-NMR, GC-MS) for Comprehensive Structural and Purity Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive analytical data in a single run. scholarsrepository.comijsrtjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of GC with the detection power of MS. jetir.org It is highly effective for identifying volatile or semi-volatile compounds and impurities. For a compound like this compound, derivatization may be necessary prior to analysis. The resulting mass spectrum provides a fragmentation pattern that acts as a "fingerprint," which can be used to confirm the structure of the main component and identify related substances by comparing their spectra to libraries or by interpreting the fragmentation pathways. annexpublishers.comnih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with an NMR spectrometer, allowing for the acquisition of detailed NMR spectra of compounds as they elute from the column. globalresearchonline.net This is an exceptionally powerful tool for the unambiguous identification of unknown impurities or metabolites without the need for time-consuming isolation. pageplace.denih.govsumitomo-chem.co.jp While less sensitive than MS, the information from NMR is structurally definitive. Modern systems with cryogenic probes and higher magnetic fields have significantly improved the sensitivity of LC-NMR, making it a more practical tool in pharmaceutical research. globalresearchonline.netsumitomo-chem.co.jp The combination of LC-NMR with MS (LC-NMR-MS) provides complementary data, with MS giving molecular weight information and NMR providing the complete structure. scholarsrepository.com
Table 5: Complementary Information from Hyphenated Techniques
| Technique | Separation Principle | Information Obtained | Application for this compound |
|---|---|---|---|
| GC-MS | Volatility and column interaction | Molecular weight (often fragmented), structural fingerprint | Identification of volatile impurities and by-products after derivatization. |
| LC-MS | Polarity and column interaction | Molecular weight, fragmentation data for structural clues | Primary tool for impurity profiling, metabolite screening, and quantification. |
| LC-NMR | Polarity and column interaction | Complete, unambiguous 3D structure of isolated peaks | Definitive structural elucidation of unknown impurities and metabolites. |
Development of Robust Methodologies for Quantification of this compound in Complex Research Matrices
Quantifying a compound in complex biological or research matrices (e.g., plasma, urine, cell lysates) requires highly selective and sensitive methods to overcome interference from endogenous components. chromatographyonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com The technique typically uses a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the matrix and allowing for quantification down to very low concentrations. americanpharmaceuticalreview.com
Method development involves several key steps:
Sample Preparation: A robust sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, is developed to remove proteins and other interfering substances while efficiently recovering the analyte.
MS/MS Optimization: The compound is infused directly into the mass spectrometer to optimize ionization conditions (e.g., electrospray voltage) and identify the most stable and intense precursor-product ion transitions for MRM.
Chromatography: An efficient LC method is developed to separate the analyte from any remaining matrix components that could cause ion suppression, ensuring accurate and reproducible quantification.
Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability to ensure it is reliable for its intended purpose. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery.
Table 6: Representative Parameters for an LC-MS/MS Quantification Method in Plasma
| Parameter | Condition |
|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) with a mixed-mode cation exchange cartridge |
| LC Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | 143.1 -> 84.1 |
| MRM Transition (Internal Standard) | 148.1 -> 88.1 (for a hypothetical deuterated standard) |
| Linear Range | 0.1 - 1000 ng/mL |
| Accuracy & Precision | Within ±15% (at LLOQ ±20%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
